molecular formula C6H9N3OS B6274251 2-(dimethylamino)-1,3-thiazole-4-carboxamide CAS No. 2059949-46-9

2-(dimethylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B6274251
CAS No.: 2059949-46-9
M. Wt: 171.2
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Description

2-(dimethylamino)-1,3-thiazole-4-carboxamide: is a heterocyclic organic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the dimethylamino group and the carboxamide group in the thiazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of appropriate thiazole derivatives with dimethylamine. One common method includes the cyclization of a precursor molecule containing a thioamide and a nitrile group under acidic or basic conditions. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(dimethylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(dimethylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, while the thiazole ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with a similar ring structure.

    2-aminothiazole: Contains an amino group instead of a dimethylamino group.

    4-methylthiazole: Contains a methyl group instead of a carboxamide group.

Uniqueness: 2-(dimethylamino)-1,3-thiazole-4-carboxamide is unique due to the presence of both the dimethylamino and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2059949-46-9

Molecular Formula

C6H9N3OS

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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